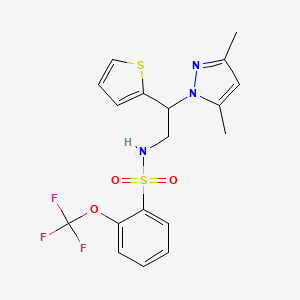![molecular formula C22H18N4O2S B2657005 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione CAS No. 900607-46-7](/img/structure/B2657005.png)
3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione, also known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that was first synthesized in 2004 by scientists at Ascenta Therapeutics, a biopharmaceutical company.
作用機序
3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione works by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are overexpressed in many types of cancer cells and are responsible for preventing apoptosis, which allows the cancer cells to survive and grow. By inhibiting the activity of these proteins, 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the efficacy of chemotherapy and radiation therapy. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the biology of cancer cells and for testing new cancer therapies. However, one limitation of using 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione in lab experiments is that it can be difficult to work with due to its low solubility in water and other common solvents.
将来の方向性
There are many potential future directions for research on 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione. One direction is to continue to study its potential therapeutic applications in cancer treatment, including its efficacy in combination with other cancer therapies. Another direction is to study its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Finally, further research is needed to develop more effective methods for delivering 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione to cancer cells, as well as to address its limitations in terms of solubility and bioavailability.
合成法
The synthesis of 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-nitrobenzene sulfonamide, which is then converted to the corresponding amine using a reducing agent. The amine is then reacted with an aldehyde to form an imine, which is subsequently reduced to the corresponding amine. The amine is then reacted with a ketone to form the final product, 3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione.
科学的研究の応用
3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c23-15-6-12-19(13-7-15)29-20-14-21(27)26(22(20)28)18-10-8-17(9-11-18)25-24-16-4-2-1-3-5-16/h1-13,20H,14,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFJJSYOYXYHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)SC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038370 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901038370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900607-46-7 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-[(4-aminophenyl)thio]-1-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901038370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

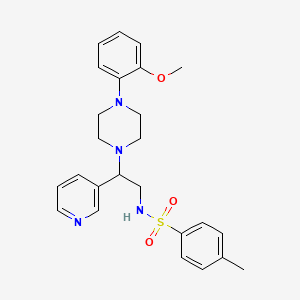
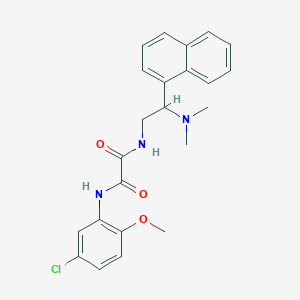
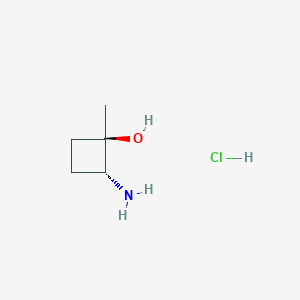
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide](/img/structure/B2656928.png)
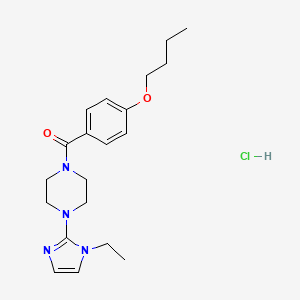





![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)

